



# Developing a fluorescent biosensor for ultrasensitive malaoxon detection

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Compound of Interest		
Compound Name:	Malaoxon	
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## Application Notes and Protocols for Ultrasensitive Malaoxon Detection

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Malaoxon**, the primary and more toxic metabolite of the organophosphate pesticide malathion, poses a significant threat to human health and environmental safety due to its potent inhibition of acetylcholinesterase (AChE).[1][2][3] The development of rapid, sensitive, and selective methods for the detection of **malaoxon** is crucial for food safety, environmental monitoring, and public health. This document provides detailed application notes and protocols for a novel fluorescent biosensor demonstrating ultrasensitive detection of **malaoxon**. The described system utilizes a "mix-and-detect" approach based on an acetylcholinesterase (AChE)-acetylthiocholine (ATCh)-silver-graphene oxide (Ag-GO) nanocomposite.[1][2][4]

The principle of this biosensor relies on the enzymatic activity of AChE. In the absence of **malaoxon**, AChE catalyzes the hydrolysis of acetylthiocholine (ATCh) to thiocholine (TCh). The positively charged TCh then induces the aggregation of citrate-coated silver nanoparticles (AgNPs) on graphene oxide (GO) sheets, leading to a significant enhancement of the fluorescence signal.[1][2][4] When **malaoxon** is present, it inhibits AChE activity, reducing the production of TCh and consequently preventing the aggregation of AgNPs on the GO. This results in a decrease in fluorescence intensity, which is proportional to the concentration of



malaoxon.[1][2][4] This method offers high sensitivity and a low limit of detection, making it a promising tool for various analytical applications.[1][2][4]

## **Quantitative Data Summary**

The performance of the fluorescent biosensor for **malaoxon** detection is summarized in the table below. This data highlights the sensor's high sensitivity and effectiveness in complex matrices.

Parameter	Value	Reference
Limit of Detection (LOD)	0.9 fM	[1][2]
Limit of Quantification (LOQ)	3 fM	[1][2]
Linear Detection Range	0.001 pM to 1000 pM	[1][2]
Recovery in Agricultural Water	>98%	[1]
Recovery in Carrot Juice	>98%	[1]
Recovery in Grape Juice	>98%	[1]

# Experimental Protocols Preparation of Ag-GO Nanohybrid

This protocol describes the synthesis of the silver-graphene oxide nanohybrid, a key component of the fluorescent biosensor.

#### Materials:

- Graphene Oxide (GO)
- Silver Nitrate (AgNO₃)
- Sodium Citrate
- · Milli-Q Water

#### Procedure:



- Disperse a specific amount of GO in Milli-Q water to achieve a homogeneous suspension.
- In a separate flask, prepare a solution of silver nitrate.
- Add the silver nitrate solution to the GO suspension under constant stirring.
- Introduce sodium citrate solution to the mixture as a reducing and capping agent.
- Heat the mixture under reflux with continuous stirring for a specified time to allow for the formation of silver nanoparticles on the graphene oxide sheets.
- Allow the solution to cool to room temperature.
- Centrifuge the resulting Ag-GO nanohybrid and wash with Milli-Q water to remove any unreacted reagents.
- Resuspend the purified Ag-GO nanohybrid in Milli-Q water for further use.

### **Protocol for Malaoxon Detection**

This protocol outlines the "mix-and-detect" procedure for the quantification of **malaoxon** using the prepared Ag-GO nanohybrid and AChE.

#### Materials:

- Ag-GO nanohybrid suspension (prepared as above)
- Acetylcholinesterase (AChE) solution
- Acetylthiocholine (ATCh) solution
- Malaoxon standards of varying concentrations (0.001 pM to 1000 pM)
- · Milli-Q Water
- Phosphate Buffer Solution (PBS)
- Fluorescence Spectrophotometer

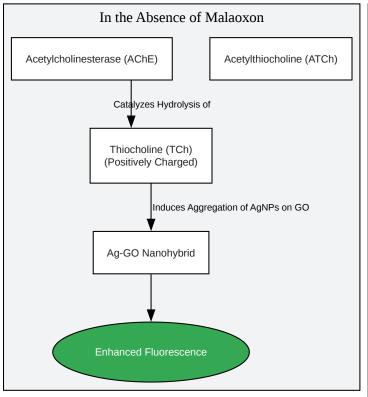


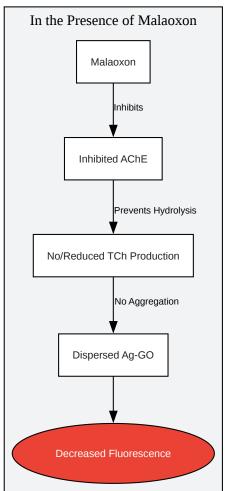
#### Procedure:

- In a microcentrifuge tube, add 25 μL of the malaoxon standard or sample solution.
- To this, add a specific volume of AChE solution and incubate for 10 minutes to allow for the inhibition reaction.[1]
- Following incubation, add the ATCh substrate to the mixture.[1]
- Immediately add 200 μL of the dispersed Ag-GO nanohybrid suspension.[1]
- Adjust the final volume of the mixture to 1 mL with Milli-Q water.
- Measure the fluorescence emission intensity at 423 nm using a fluorescence spectrophotometer.[1][2]
- A decrease in fluorescence intensity compared to a blank sample (without **malaoxon**) indicates the presence of **malaoxon**.
- Plot a calibration curve of fluorescence intensity versus malaoxon concentration to quantify the amount of malaoxon in unknown samples.

# Visualizations Signaling Pathway of the Fluorescent Biosensor





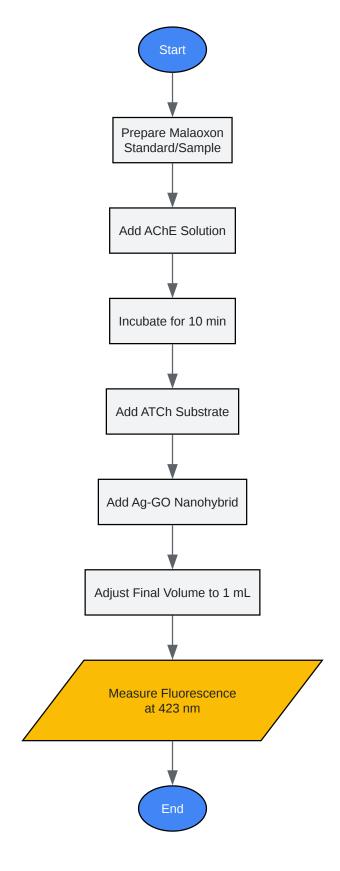


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Caption: Signaling pathway of the AChE-based fluorescent biosensor for malaoxon detection.

## **Experimental Workflow for Malaoxon Detection**



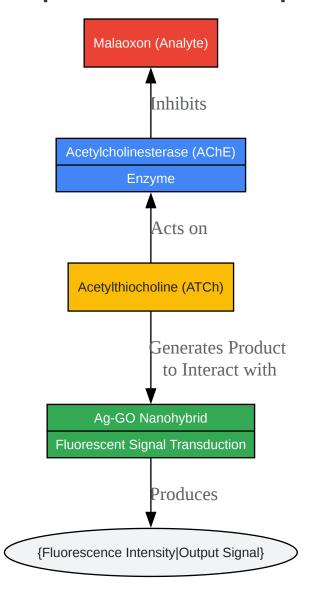


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Caption: Experimental workflow for the detection of **malaoxon** using the fluorescent biosensor.



## **Logical Relationship of Biosensor Components**



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### References



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